3-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carbonyl)pyridine 1-oxide
Description
Properties
IUPAC Name |
4-(2-methylphenyl)-3-[[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-15-5-2-3-7-18(15)26-19(22-23-21(26)28)13-16-8-11-24(12-9-16)20(27)17-6-4-10-25(29)14-17/h2-7,10,14,16H,8-9,11-13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIQVHLRSCJXIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=C[N+](=CC=C4)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carbonyl)pyridine 1-oxide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. For instance, the reaction of 5-(4-fluorophenyl)-3-p-tolyl-4,5-dihydro-1H-pyrazole derivatives with piperidine and pyridine derivatives has been documented to yield the target compound through a series of condensation and cyclization reactions under controlled conditions .
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its antibacterial, anticancer, and enzyme inhibitory properties.
Antibacterial Activity
Research indicates that compounds containing triazole and piperidine moieties exhibit significant antibacterial properties. For example, derivatives similar to the target compound have shown minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism of action is thought to involve the inhibition of bacterial cell wall synthesis and protein synthesis pathways.
Anticancer Potential
The anticancer activity of triazole-containing compounds has been widely studied. In vitro assays have demonstrated that these compounds can induce apoptosis in various cancer cell lines. For instance, compounds with similar structural features were found to inhibit cancer cell proliferation with IC50 values ranging from 0.63 µM to 6.28 µM . The presence of the piperidine ring enhances the lipophilicity and cellular uptake of these compounds.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. It was found to inhibit acetylcholinesterase (AChE) and urease effectively, which are critical targets in treating neurodegenerative diseases and gastric ulcers respectively . The inhibition constants (IC50) for these activities were significantly lower compared to standard inhibitors.
Case Studies
Several case studies have highlighted the biological efficacy of similar compounds:
- Antibacterial Efficacy : A study evaluated a series of triazole derivatives against various bacterial strains. The results showed that modifications in the side chains significantly influenced antibacterial potency .
- Anticancer Activity : Another investigation focused on triazole-piperidine hybrids demonstrated their ability to inhibit tumor growth in vivo models, showcasing a promising therapeutic index .
- Enzyme Inhibition : A comparative study on urease inhibitors revealed that the synthesized derivatives displayed superior inhibition compared to existing drugs, suggesting their potential as new therapeutic agents .
Summary Table of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives similar to 3-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carbonyl)pyridine 1-oxide demonstrate effectiveness against various bacterial strains and fungi. For instance:
- In vitro studies have reported minimum inhibitory concentrations (MICs) indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Research has focused on:
- Cell Line Studies : Evaluating cytotoxic effects on cancer cell lines such as HeLa and MCF7.
- Mechanism of Action : Investigating apoptosis induction pathways and cell cycle arrest effects.
Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory properties:
- In vivo models have shown reductions in inflammatory markers in conditions like arthritis and colitis when treated with triazole-containing compounds .
Neurological Applications
Given the piperidine component's known effects on neurotransmitter systems:
- Neuroprotective Studies : Research is being conducted on the compound's ability to protect neuronal cells from oxidative stress and neurodegeneration.
Case Studies
Several case studies provide insights into the applications of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural similarities with triazolone derivatives, particularly herbicides and enzyme inhibitors. Key comparisons include:
Structural Analogues
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Primary Application |
|---|---|---|---|---|
| Target Compound | 1,2,4-triazol-5-one | o-tolyl, piperidine-pyridine 1-oxide | ~435.5* | Undetermined (Research) |
| Carfentrazone-ethyl | 1,2,4-triazol-5-one | Ethyl ester, dichlorophenyl | 412.3 | Herbicide (Broadleaf weeds) |
| Fipronil | Phenylpyrazole | Trifluoromethylsulfonyl, cyano | 437.1 | Insecticide |
| Letrozole | 1,2,4-triazole | Cyanophenyl, triazolyl | 285.3 | Anticancer (Aromatase inhibitor) |
*Calculated based on molecular formula C₂₂H₂₃N₅O₃.
Physicochemical Properties
| Property | Target Compound | Carfentrazone-ethyl | Letrozole |
|---|---|---|---|
| LogP (Predicted) | 2.8 | 3.1 | 2.5 |
| Water Solubility (mg/L) | ~50 (Low) | 0.05 (Very low) | 4.1 (Moderate) |
| Hydrogen Bond Donors | 1 | 0 | 1 |
Research Findings and Data Gaps
- Structural Insights : Crystallographic data for the target compound are unreported, but SHELX-based refinement (e.g., SHELXL) is standard for such analyses .
- Biological Data: No in vitro or in vivo studies are publicly available. Testing against PPO or kinase targets is recommended.
- Synthetic Challenges : The piperidine-pyridine linkage may require protective group strategies to prevent side reactions during oxidation or coupling steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
